2-Bromo-6-phenoxybenzonitrile
Description
2-Bromo-6-phenoxybenzonitrile (CAS No. 1365271-93-7) is a halogenated aromatic nitrile with the molecular formula C₁₃H₈BrNO and a molecular weight of 274.11 g/mol. Structurally, it features a bromine atom at the 2-position, a phenoxy group at the 6-position, and a nitrile group at the benzonitrile core. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, owing to its versatile reactivity in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
2-bromo-6-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYNKFWPSXARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-phenoxybenzonitrile typically involves the bromination of 6-phenoxybenzonitrile. One common method includes the reaction of 6-phenoxybenzonitrile with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-phenoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Bromo-6-phenoxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenoxybenzonitrile involves its ability to undergo various chemical transformations. The bromine atom and phenoxy group provide sites for nucleophilic and electrophilic reactions, respectively. These reactions can lead to the formation of new chemical bonds and the synthesis of complex molecules. The nitrile group can also participate in reactions, such as hydrolysis, to form carboxylic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-Bromo-6-phenoxybenzonitrile and analogous brominated nitriles significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₃H₈BrNO | Br (2), -OPh (6), -CN (1) | 274.11 | Aromatic, bulky phenoxy group |
| 2-Bromo-6-(2-methylpropoxy)benzonitrile | C₁₁H₁₂BrNO | Br (2), -OCH₂CH(CH₃)₂ (6), -CN | 254.12 | Alkoxy substituent, branched chain |
| 2-Bromo-6-fluorobenzonitrile | C₇H₃BrFN | Br (2), F (6), -CN (1) | 200.01 | Smaller aromatic core, electronegative F |
| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | Br (5), -OH (2), -CN (1) | 198.02 | Hydroxyl group enabling H-bonding |
| 6-Amino-3-bromo-2-fluorobenzonitrile | C₇H₄N₂FBr | Br (3), F (2), -NH₂ (6), -CN | 215.02 | Amino group for nucleophilic reactions |
Physicochemical Properties and Reactivity
This compound: Stability: The phenoxy group enhances steric hindrance and π-π stacking, improving thermal stability compared to alkoxy-substituted analogs . Reactivity: Bromine at the 2-position facilitates Suzuki-Miyaura couplings, while the nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines .
2-Bromo-6-(2-methylpropoxy)benzonitrile: Solubility: The branched alkoxy group increases lipophilicity, making it more soluble in organic solvents than the phenoxy analog . Applications: Used in agrochemical synthesis due to its moderate steric bulk and ease of functionalization .
2-Bromo-6-fluorobenzonitrile :
- Electron Effects : Fluorine’s electronegativity directs electrophilic substitution to the 4-position, contrasting with bromine’s ortho/para-directing nature .
- Reactivity : Fluorine enhances metabolic stability in pharmaceutical intermediates .
5-Bromo-2-hydroxybenzonitrile :
- Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the nitrile, affecting crystallization behavior and solubility in polar solvents .
- Applications : Key intermediate in antiretroviral and anticancer drug synthesis .
6-Amino-3-bromo-2-fluorobenzonitrile: Reactivity: The amino group enables diazotization and coupling reactions, expanding utility in heterocyclic chemistry .
Application Comparison
| Compound | Primary Applications | Key Advantages |
|---|---|---|
| This compound | Pharmaceutical intermediates, agrochemicals | High stability, versatile coupling reactivity |
| 2-Bromo-6-(2-methylpropoxy)benzonitrile | Agrochemicals, polymer additives | Lipophilicity for membrane penetration |
| 2-Bromo-6-fluorobenzonitrile | Fluorinated drug candidates, OLED materials | Enhanced metabolic stability, electron-deficient core |
| 5-Bromo-2-hydroxybenzonitrile | Antiretroviral drugs, osteoporosis therapies | H-bonding capability for crystal engineering |
| 6-Amino-3-bromo-2-fluorobenzonitrile | Heterocyclic synthesis, bioactive molecule research | Amino group for functional diversification |
Biological Activity
2-Bromo-6-phenoxybenzonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, drawing from a diverse range of scientific literature.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C14H10BrNO
- Molecular Weight : 288.14 g/mol
The compound features a bromine atom and a phenoxy group attached to a benzonitrile backbone, which contributes to its unique biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell cycle regulation, leading to cell cycle arrest.
- Induction of Apoptosis : It promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines, which are often upregulated in tumor microenvironments.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.
- The study concluded that the compound could be a promising candidate for further development as an anti-breast cancer agent .
-
In Vivo Studies :
- An animal model study administered this compound to mice implanted with A549 lung cancer cells.
- The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting effective systemic bioavailability and therapeutic potential .
-
Synergistic Effects :
- A combination therapy study evaluated the effects of this compound with standard chemotherapeutic agents.
- The results showed enhanced cytotoxicity when used in combination, indicating potential for use in multi-drug regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
